PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)
Description
PHOSPHORODITHIOIC ACID, O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI) is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy groups (O,O-diethyl) and a dithioate group substituted with a 2-pyrimidinylthio methyl moiety. This structural configuration places it within the broader class of phosphorodithioate esters, which are widely studied for their pesticidal and insecticidal properties due to their ability to inhibit acetylcholinesterase .
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-25-16-7-6-12(8-15(16)21(23)24)9-19-20-17(22)11-26-10-13-4-2-3-5-14(13)18/h2-9H,10-11H2,1H3,(H,20,22)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLIKFIFSCPAJZ-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416492 | |
| Record name | AC1NSIFA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-40-8 | |
| Record name | AC1NSIFA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER typically involves the reaction of phosphorodithioic acid with diethyl and pyrimidinylthio reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER.
Chemical Reactions Analysis
Types of Reactions
PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and phosphorothioates.
Substitution: Nucleophilic substitution reactions can replace the diethyl or pyrimidinylthio groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphorothioates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Agricultural Use
Phosphorodithioic acid derivatives are primarily used as pesticides and insecticides . The compound's ability to inhibit specific enzymes in pests makes it effective against various agricultural pests.
- Mode of Action : The compound acts as an acetylcholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects. This leads to paralysis and eventual death of the pest.
- Target Pests : It is particularly effective against nematodes and certain insect species that pose threats to crops.
Soil Treatment
The ester form of phosphorodithioic acid is often utilized in soil treatments to enhance crop yield by controlling pest populations in the soil.
- Nematicidal Properties : Its application has been shown to reduce nematode populations significantly, thereby improving root health and nutrient uptake in plants.
Environmental Impact Studies
Research has been conducted to assess the environmental impact of phosphorodithioic acid derivatives when used as pesticides.
- Degradation Studies : Studies indicate that these compounds can degrade under specific environmental conditions, reducing their long-term impact on soil and water systems.
Case Study 1: Efficacy Against Nematodes
A study conducted on the application of O,O-diethyl S-[(2-pyrimidinylthio)methyl] ester demonstrated significant reductions in root-knot nematode populations in tomato crops. The results indicated a 70% decrease in nematode counts compared to untreated controls over a growing season.
Case Study 2: Comparative Analysis with Other Pesticides
In a comparative study assessing various pesticides' effectiveness against aphids, phosphorodithioic acid derivatives showed superior results in terms of both immediate knockdown and residual activity. The study highlighted that this compound maintained efficacy over longer periods than traditional pesticides.
Data Table: Comparison of Pesticide Efficacy
| Pesticide Type | Target Pest | Knockdown Time (Hours) | Residual Activity (Days) |
|---|---|---|---|
| Phosphorodithioic Acid Derivative | Aphids | 1 | 14 |
| Organophosphate (e.g., Chlorpyrifos) | Aphids | 2 | 7 |
| Pyrethroid (e.g., Permethrin) | Aphids | 0.5 | 10 |
Mechanism of Action
The mechanism of action of PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects on Bioactivity: Aromatic vs. Aromatic groups may improve binding to enzyme active sites in pests . Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., chloro in benzoxazolinone derivatives) exhibit increased electrophilicity at the phosphorus center, accelerating acetylcholinesterase inhibition .
Toxicity Profiles :
Environmental Persistence :
Reactivity and Stability
- Hydrolysis : All phosphorodithioates undergo hydrolysis in alkaline conditions, producing toxic thiophosphate intermediates. The rate varies with substituents; electron-deficient aromatic groups (e.g., pyrimidinyl) may slow hydrolysis compared to aliphatic chains .
- Oxidation : Oxidation of the thioether group (e.g., ethylthio to sulfoxide) can enhance toxicity, as seen in PHORATE metabolites .
Biological Activity
Phosphorodithioic acid, O,O-diethyl S-[(2-pyrimidinylthio)methyl] ester, commonly referred to as disulfoton, is an organophosphate compound with significant biological activity. This article explores its pharmacological properties, toxicological effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C₈H₁₁N₃O₂PS₂
- Molecular Weight : 253.33 g/mol
- CAS Number : 298-06-6
- IUPAC Name : Phosphorodithioic acid, O,O-diethyl S-[(2-pyrimidinylthio)methyl] ester
Disulfoton primarily functions as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, leading to prolonged stimulation of cholinergic receptors. This mechanism is critical for its efficacy as a pesticide but also contributes to its toxicity in non-target organisms.
In Vivo Studies
-
Toxicological Effects :
- In studies involving Sprague-Dawley rats, disulfoton was administered at various dosages (0.25 to 5.0 mg/kg). The results indicated significant inhibition of plasma and red blood cell AChE activity, with observed reductions of up to 75% in red blood cell AChE activity at higher doses .
- Behavioral assessments revealed muscle fasciculations, tremors, and decreased locomotor activity in treated animals, indicating neurotoxic effects associated with cholinergic overstimulation .
-
Metabolism :
- Disulfoton is rapidly absorbed and metabolized in vivo. Approximately 90% of administered radioactivity was recovered in urine within 24 hours post-administration, indicating efficient metabolic processing . The compound undergoes biotransformation via oxidation and hydrolysis to form various metabolites, including disulfoton sulfoxide and sulfone .
In Vitro Studies
In vitro assays have demonstrated that disulfoton can induce cytotoxic effects in various cell lines. For instance:
- Neuronal Cell Lines : Exposure to disulfoton resulted in increased apoptotic markers and cell death in neuronal cultures, highlighting its neurotoxic potential.
- Enzyme Inhibition : Inhibition assays showed that disulfoton effectively inhibited AChE with an IC50 value significantly lower than many other organophosphates, underscoring its potency as an inhibitor .
Case Study 1: Occupational Exposure
A study examining workers exposed to disulfoton in agricultural settings reported symptoms consistent with acute cholinergic toxicity, including headaches, nausea, and respiratory distress. Monitoring of AChE levels revealed significant inhibition correlating with symptom severity .
Case Study 2: Environmental Impact
Research on the environmental persistence of disulfoton indicated that it can accumulate in soil and water systems, posing risks to non-target organisms. Long-term exposure studies showed detrimental effects on aquatic life due to its neurotoxic properties .
Data Table
| Study Type | Dosage (mg/kg) | AChE Inhibition (%) | Observed Effects |
|---|---|---|---|
| Rat Toxicology | 0.25 | 30% | Minor behavioral changes |
| Rat Toxicology | 1.5 | 53% | Tremors, ataxia |
| Rat Toxicology | 5.0 | 75% | Severe neurotoxic effects |
| Environmental Study | N/A | N/A | Accumulation in soil and water |
Q & A
Q. Example Degradation Pathways :
| Pathway | Conditions | Major Products |
|---|---|---|
| Hydrolysis | pH 9, 25°C | O,O-diethyl phosphorothioate + 2-mercaptopyrimidine |
| Photolysis | UV-C, HO | Sulfoxides and sulfones |
Q. How can researchers validate the specificity of this compound as an enzyme inhibitor in complex biological systems?
- Methodological Answer :
- Activity-Based Protein Profiling (ABPP) : Use a clickable alkyne-tagged analog to covalently bind target enzymes in cell lysates. Identify targets via LC-MS/MS proteomics .
- Kinetic Assays : Measure IC values under varying ATP/NADPH concentrations to distinguish competitive vs. non-competitive inhibition .
Q. What computational methods are effective for predicting the compound’s interactions with biological receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to acetylcholinesterase (AChE) using CHARMM force fields. Validate docking poses with cryo-EM data .
- Free Energy Perturbation (FEP) : Calculate binding affinities for mutant receptors (e.g., G119S AChE) to assess resistance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
